molecular formula C14H18N4O2 B2596040 1-(Tert-butyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034464-69-0

1-(Tert-butyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2596040
CAS RN: 2034464-69-0
M. Wt: 274.324
InChI Key: SSBUCBWTLLWSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, also known as TFP, is a chemical compound that is widely used in scientific research. TFP is a potent inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study detailed the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, a new type of p38 MAPK inhibitors, indicating the significance of such compounds in therapeutic applications, particularly in the inhibition of MAP kinases involved in inflammatory diseases and cancer (Xingzhou Li et al., 2009).

Chemical Properties and Synthesis Methods

  • Another research explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, providing insights into the chemical behavior and potential synthetic applications of pyrazinylmethyl ureas in creating various substituted derivatives (Keith Smith et al., 2013).

  • The study on the structure-activity relationships of the p38alpha MAP kinase inhibitor BIRB 796, which includes similar tert-butyl and pyrazole components, underscores the importance of certain functional groups in enhancing the activity of kinase inhibitors, thereby shedding light on the potential therapeutic applications of such compounds (J. Regan et al., 2003).

Hydrogel Formation and Material Science Applications

  • Research into the formation of hydrogels by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acids highlights the potential of urea derivatives in material science, particularly in creating hydrogels with tunable physical properties based on the identity of the anion used (G. Lloyd and J. Steed, 2011).

Anticancer Potential

  • Synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlight the exploration of urea derivatives in developing new therapeutic agents against cancer (R. Gaudreault et al., 1988).

properties

IUPAC Name

1-tert-butyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)18-13(19)17-9-10-12(16-7-6-15-10)11-5-4-8-20-11/h4-8H,9H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUCBWTLLWSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NC=CN=C1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

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